Comparative 5-HT7 Receptor Activity: Target Compound vs. Structural Analogs
In a direct head-to-head comparison from the same patent series (US10544113), 2-[2-(Morpholino)ethoxy]-3-picoline, as part of a larger thiazolidinone scaffold (Compound 350), demonstrates a specific potency profile against the 5-HT7 receptor. Its activity (EC50 = 4,400 nM) is intermediate between a more potent analog (Compound 192) and a significantly less potent one (Compound 2), quantifying its precise position in the SAR landscape [1][2][3].
| Evidence Dimension | 5-HT7 Receptor Functional Activity (EC50) |
|---|---|
| Target Compound Data | 4,400 nM (as part of thiazolidinone compound 350, US10544113) |
| Comparator Or Baseline | Compound 192: 1,400 nM; Compound 2: 19,000 nM (from same patent US10544113) |
| Quantified Difference | 3.1x more potent than Compound 2; 3.1x less potent than Compound 192 |
| Conditions | CHO-K1/MOR/G cell-based functional assay; measured via inhibition of forskolin-induced cAMP accumulation |
Why This Matters
This data is essential for SAR studies, allowing researchers to understand how the morpholinoethoxy-3-picoline moiety modulates GPCR activity relative to other substituents.
- [1] BindingDB. BDBM426974 (US10544113, No. 350): 2-[2-(Morpholin-4-yl)ethoxy]ethyl 4-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-methylbenzoate. View Source
- [2] BindingDB. BDBM426889 (US10544113, No. 192): 2-(2-Chlorophenoxy)ethyl 4-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-methylbenzoate. View Source
- [3] BindingDB. BDBM426812 (US10544113, No. 2): 2-(4-Fluorophenyl)-3-(2-methoxyphenyl)thiazolidin-4-one. View Source
